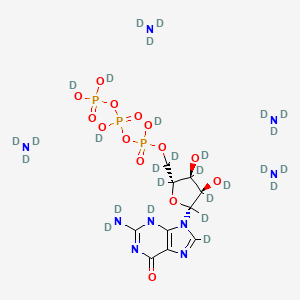

Guanosine 5'-triphosphate (GTP), ammonium salt-d27

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H28N9O14P3 |

|---|---|

Molecular Weight |

619.48 g/mol |

InChI |

InChI=1S/C10H16N5O14P3.4H3N/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);4*1H3/t3-,5-,6-,9-;;;;/m1..../s1/i1D2,2D,3D,5D,6D,9D,16D,17D;;;;/hD19 |

InChI Key |

QTWNASBTVYMQDQ-FCQNNZSGSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(N1[C@]3([C@]([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)(O[2H])OP(=O)(O[2H])OP(=O)(O[2H])O[2H])([2H])O[2H])([2H])O[2H])[2H])N(C(=NC2=O)N([2H])[2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H].[2H]N([2H])[2H] |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=O)N.N.N.N.N |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to Guanosine 5'-triphosphate (GTP), Ammonium Salt-d27: Principles and Applications

Introduction: Beyond the Canonical Role - The Significance of Deuterated GTP in Modern Research

Guanosine 5'-triphosphate (GTP) is a fundamental purine nucleoside triphosphate integral to a myriad of cellular processes. It serves as a crucial building block for RNA synthesis during transcription and plays a vital role in energy transfer, protein synthesis, and microtubule dynamics.[1][2][3] Its significance, however, extends far beyond these foundational roles, acting as a critical signaling molecule, particularly in pathways mediated by G-proteins.[1][4] This guide provides an in-depth exploration of Guanosine 5'-triphosphate (GTP), with a specialized focus on its deuterated analogue, Guanosine 5'-triphosphate, ammonium salt-d27.

The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, in GTP-d27 offers a powerful tool for researchers. This isotopic labeling provides a unique analytical signature, enabling precise quantification and metabolic tracing in complex biological systems.[5][6] For researchers, scientists, and drug development professionals, understanding the nuances of both native GTP and its deuterated form is paramount for designing robust experiments and interpreting data with high confidence. This guide will delve into the core biochemistry of GTP, the practical advantages of using GTP-d27, and provide detailed protocols for its application in key research areas.

I. The Biochemical Landscape of Guanosine 5'-triphosphate (GTP)

GTP's multifaceted involvement in cellular function stems from the high-energy phosphoanhydride bonds within its triphosphate moiety.[3] Hydrolysis of the terminal phosphate to form Guanosine 5'-diphosphate (GDP) releases a significant amount of energy, which is harnessed to drive various biochemical reactions.[3]

A. Central Roles in Cellular Metabolism and Function:

-

Energy Transduction: Similar to ATP, GTP serves as an energy currency in specific metabolic pathways, such as gluconeogenesis and the citric acid cycle.[1][3] It is readily interconverted with ATP by the action of nucleoside-diphosphate kinases.[1]

-

Genetic Translation: During protein synthesis, GTP is essential for the binding of aminoacyl-tRNA to the ribosome and the translocation of the ribosome along the mRNA molecule.[1][2]

-

Microtubule Dynamics: GTP binding to tubulin dimers is critical for microtubule polymerization. The subsequent hydrolysis of GTP to GDP on incorporated tubulin leads to microtubule instability and depolymerization, a process vital for cell division and motility.[1][7]

B. The GTP/GDP Switch: A Master Regulator of Cellular Signaling

Perhaps the most critical role of GTP in the context of drug development is its function as a molecular switch in signal transduction pathways. This is primarily mediated by a large family of enzymes known as GTPases, which cycle between an active GTP-bound state and an inactive GDP-bound state.

G-Protein Coupled Receptor (GPCR) Signaling:

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals.[8][9] The activation of these receptors by extracellular ligands initiates a cascade of intracellular events orchestrated by heterotrimeric G-proteins, which are composed of α, β, and γ subunits.[10][11]

The cycle begins with an inactive G-protein heterotrimer bound to GDP.[4] Upon ligand binding to the GPCR, the receptor undergoes a conformational change, enabling it to act as a Guanine Nucleotide Exchange Factor (GEF) for the Gα subunit.[8] This interaction promotes the dissociation of GDP and the binding of the more abundant intracellular GTP.[4] The binding of GTP induces a conformational change in the Gα subunit, causing its dissociation from both the receptor and the Gβγ dimer.[9][10] Both the Gα-GTP and the Gβγ subunits are then free to interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, propagating the signal within the cell.[4][8] The signal is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, leading to the re-association of the Gα subunit with the Gβγ dimer and the GPCR, returning the system to its inactive state.[8]

II. Guanosine 5'-triphosphate, Ammonium Salt-d27: A Powerful Analytical Tool

Guanosine 5'-triphosphate, ammonium salt-d27 (GTP-d27) is a stable isotope-labeled version of GTP where multiple hydrogen atoms have been replaced by deuterium.[5] This seemingly subtle modification has profound implications for its use in analytical methodologies.

A. The Rationale for Deuteration in Research Applications

The primary advantage of using deuterated compounds lies in the mass difference between hydrogen (¹H) and deuterium (²H or D). This mass difference allows for the clear differentiation of the labeled compound from its endogenous, unlabeled counterpart in mass spectrometry (MS) analysis.[5][6]

Key Applications:

-

Internal Standard for Quantitative Analysis: In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), GTP-d27 serves as an ideal internal standard.[6] When a known amount of the deuterated standard is spiked into a biological sample, it co-elutes with the endogenous GTP. By comparing the MS signal intensity of the deuterated and non-deuterated forms, one can accurately quantify the amount of endogenous GTP, correcting for variations in sample preparation and instrument response.

-

Metabolic Flux Analysis and Tracer Studies: GTP-d27 can be used as a tracer to follow the metabolic fate of GTP in cellular pathways.[6] By introducing the labeled compound to cells or organisms, researchers can track its incorporation into RNA or its conversion to other metabolites, providing valuable insights into metabolic fluxes and pathway dynamics.

-

Biomolecular NMR Spectroscopy: Deuteration can simplify complex Nuclear Magnetic Resonance (NMR) spectra of biomolecules.[12] The different magnetic properties of deuterium compared to hydrogen can be exploited to reduce spectral crowding and aid in the structural and dynamic analysis of GTP-binding proteins and nucleic acids.[12][13]

B. Chemical and Physical Properties of GTP-d27

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₈N₉O₁₄P₃ | [5] |

| Molecular Weight | 619.48 g/mol | [5][12] |

| Isotopic Purity | Typically >97% | [12] |

| Storage Conditions | -20°C, protect from light | [12][14] |

Stability and Handling: GTP and its salts are known to be unstable, particularly in solution.[15] It is recommended to store GTP-d27 at -20°C and to prepare solutions fresh before use.[14][15] If stock solutions are necessary, they should be prepared in an appropriate buffer (e.g., pH 7.5) and stored in aliquots at -20°C to minimize freeze-thaw cycles.[15][16]

III. Experimental Protocols and Methodologies

The following protocols are provided as a guide for the application of GTP-d27 in common research workflows. Researchers should optimize these protocols for their specific experimental systems.

A. Protocol 1: Preparation of GTP-d27 as an Internal Standard for LC-MS Quantification

This protocol outlines the steps for preparing a GTP-d27 internal standard stock solution and its use in the quantification of endogenous GTP in a cell lysate sample.

Materials:

-

Guanosine 5'-triphosphate, ammonium salt-d27

-

Ultrapure water

-

Acetonitrile (LC-MS grade)

-

Formic acid

-

Microcentrifuge tubes

-

Calibrated pipettes

Procedure:

-

Preparation of GTP-d27 Stock Solution (1 mg/mL): a. Allow the vial of GTP-d27 to equilibrate to room temperature before opening to prevent condensation. b. Accurately weigh approximately 1 mg of GTP-d27 and dissolve it in 1 mL of ultrapure water to create a 1 mg/mL stock solution. c. Vortex briefly to ensure complete dissolution. d. Prepare serial dilutions of the stock solution to create a working solution at a concentration appropriate for your assay (e.g., 1 µg/mL). e. Store the stock and working solutions in aliquots at -20°C.

-

Sample Preparation: a. Harvest and lyse cells using a method compatible with metabolite extraction (e.g., methanol-chloroform extraction). b. To 100 µL of cell lysate, add a known amount of the GTP-d27 internal standard working solution (e.g., 10 µL of a 1 µg/mL solution). The amount added should be comparable to the expected concentration of endogenous GTP. c. Vortex the sample and centrifuge to pellet any debris. d. Transfer the supernatant to an autosampler vial for LC-MS analysis.

-

LC-MS Analysis: a. Use a suitable reverse-phase C18 column for separation. b. The mobile phase can consist of an aqueous solution with formic acid (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). c. Run a gradient elution to separate GTP from other cellular components. d. Set the mass spectrometer to monitor for the specific mass-to-charge ratios (m/z) of both endogenous GTP and GTP-d27 in either positive or negative ion mode.

-

Data Analysis: a. Integrate the peak areas for both the endogenous GTP and the GTP-d27 internal standard. b. Calculate the ratio of the peak area of endogenous GTP to the peak area of GTP-d27. c. Create a standard curve using known concentrations of unlabeled GTP spiked with the same amount of internal standard. d. Determine the concentration of endogenous GTP in the sample by comparing its peak area ratio to the standard curve.

B. Protocol 2: GTPase Activity Assay Using a Phosphate Detection Method

This protocol describes a general method to measure the GTPase activity of a purified enzyme by quantifying the release of inorganic phosphate (Pi) upon GTP hydrolysis.

Materials:

-

Purified GTPase enzyme

-

Guanosine 5'-triphosphate (unlabeled)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: a. Prepare a stock solution of GTP (e.g., 10 mM) in the assay buffer. b. Prepare a dilution series of the phosphate standard in the assay buffer.

-

Enzyme Reaction: a. In a 96-well plate, set up the reactions by adding the assay buffer, the GTPase enzyme at the desired concentration, and varying concentrations of the GTP substrate. b. Include control wells without the enzyme (to measure non-enzymatic GTP hydrolysis) and without GTP (to measure any background phosphate in the enzyme preparation). c. Initiate the reaction by adding the GTP solution to each well. d. Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 15-30 minutes). Ensure the reaction is in the linear range.

-

Phosphate Detection: a. Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions. This reagent typically contains an acidic component that will denature the enzyme. b. Allow the color to develop for the recommended time.

-

Data Acquisition and Analysis: a. Measure the absorbance at the appropriate wavelength using a microplate reader. b. Create a standard curve by plotting the absorbance of the phosphate standards against their known concentrations. c. Determine the amount of phosphate released in each reaction well by interpolating from the standard curve. d. Calculate the specific activity of the GTPase enzyme (e.g., in nmol of Pi released per minute per mg of enzyme).

IV. Visualizing Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

A. The GTP-GDP Cycle in G-Protein Signaling

Caption: The GTP-GDP cycle illustrating the activation and inactivation of heterotrimeric G-proteins.

B. Experimental Workflow for GTP Quantification using GTP-d27

Caption: A streamlined workflow for the quantification of endogenous GTP using GTP-d27 as an internal standard.

V. Conclusion and Future Perspectives

Guanosine 5'-triphosphate is a cornerstone of cellular biochemistry, and its deuterated analogue, GTP-d27, provides an invaluable tool for modern life sciences research. The ability to accurately quantify GTP levels and trace its metabolic fate is crucial for understanding the intricate signaling networks that govern cellular behavior in both health and disease. For professionals in drug development, a thorough understanding of GTP's role in GPCR signaling and the practical application of tools like GTP-d27 is essential for identifying and validating novel therapeutic targets. As analytical technologies continue to advance in sensitivity and resolution, the application of stable isotope-labeled compounds like GTP-d27 will undoubtedly play an increasingly important role in unraveling the complexities of cellular signaling and advancing the frontiers of medicine.

References

- 1. Guanosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. biologyonline.com [biologyonline.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Buy Guanosine 5'-triphosphate (GTP), ammonium salt-d27 [smolecule.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Showing Compound Guanosine triphosphate (FDB022527) - FooDB [foodb.ca]

- 8. ahajournals.org [ahajournals.org]

- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 10. jackwestin.com [jackwestin.com]

- 11. teachmephysiology.com [teachmephysiology.com]

- 12. isotope.com [isotope.com]

- 13. 19F and 31P NMR spectroscopy of G protein alpha subunits. Mechanism of activation by Al3+ and F- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. Guanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

The Unseen Hand: A Technical Guide to the Properties and Applications of Deuterium-Labeled GTP

For the dedicated researcher in the life sciences and drug development, the subtle manipulation of molecular architecture can unlock profound insights. This guide delves into the world of isotopic labeling, focusing on a molecule central to cellular signaling and metabolism: Guanosine-5'-triphosphate (GTP). Specifically, we will explore the unique properties and powerful applications of deuterium-labeled GTP (D-GTP). By replacing hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), we create a powerful molecular probe that can elucidate reaction mechanisms, quantify metabolic fluxes, and dissect complex protein dynamics. This document serves as a technical resource for scientists seeking to leverage the unique attributes of D-GTP in their research endeavors.

The Foundation: Understanding the Impact of Deuteration

The substitution of hydrogen with deuterium, while seemingly a minor alteration, imparts significant changes to the physicochemical properties of a molecule. This is primarily due to the greater mass of deuterium (approximately double that of protium), which leads to a lower zero-point vibrational energy for a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1] Consequently, the C-D bond is stronger and more stable, requiring more energy to break.[2] This fundamental difference gives rise to several key effects that are exploited in research.

The Kinetic Isotope Effect (KIE)

When a C-H bond is cleaved in the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow down the reaction rate. This phenomenon is known as the Kinetic Isotope Effect (KIE) and is a cornerstone of mechanistic enzymology.[1] The magnitude of the KIE (expressed as the ratio of the reaction rate with the light isotope to that with the heavy isotope, kH/kD) provides invaluable information about the transition state of the reaction.[3] For enzymatic reactions involving GTP hydrolysis, selective deuteration of the ribose or guanine moiety can help to pinpoint the exact steps involving C-H bond cleavage.

Physicochemical and Stability Profile

Deuteration can subtly alter a molecule's physical properties, including its melting point, solubility, and hydrophobicity.[4] While these changes are often modest, they can be significant in the context of sensitive biological systems. More importantly, the increased strength of C-D bonds can enhance the metabolic stability of a molecule by slowing down enzymatic degradation, a principle that is increasingly being exploited in drug development.[2] For D-GTP, this can translate to a longer half-life in cellular or in vitro systems, which can be advantageous in certain experimental setups. It is important to note, however, that even "stable" GTP analogs can be subject to enzymatic degradation in biological preparations.[5]

Synthesis of Deuterium-Labeled GTP

The preparation of D-GTP can be achieved through both chemical and enzymatic routes. The choice of method depends on the desired labeling pattern and the required scale of production.

Chemical Synthesis

Chemical synthesis offers the flexibility to introduce deuterium at specific, non-labile positions on the guanine base or the ribose sugar. A common strategy involves the use of deuterated starting materials and protecting group chemistry to build the desired D-GTP isotopologue. For instance, a deuterated ribose derivative can be coupled with a protected guanine base, followed by phosphorylation to yield the triphosphate.[4]

Enzymatic Synthesis

For uniform or extensive labeling, enzymatic synthesis is often the preferred method. This typically involves the use of a series of enzymes in a cascade reaction to build the nucleotide from simpler, deuterated precursors.[6] For example, E. coli strains can be cultured in a deuterium-enriched medium (containing D₂O and deuterated glucose), leading to the incorporation of deuterium into the cellular pool of nucleotides, including GTP.[6]

Core Applications in Research and Development

The unique properties of D-GTP make it an invaluable tool in a variety of research applications, from fundamental biochemistry to preclinical drug discovery.

Mechanistic Elucidation with the Kinetic Isotope Effect

As previously mentioned, the KIE is a powerful tool for probing enzymatic mechanisms. By comparing the rate of a GTP-dependent reaction (e.g., hydrolysis by a GTPase) with GTP and D-GTP, researchers can determine if a C-H bond cleavage is involved in the rate-limiting step.

Experimental Protocol: Measuring the Kinetic Isotope Effect of GTP Hydrolysis

This protocol outlines a general procedure for determining the KIE of a GTPase-catalyzed hydrolysis reaction using D-GTP.

-

Substrate Preparation: Prepare solutions of both unlabeled GTP and D-GTP of known concentrations. The position of the deuterium label on GTP will depend on the hypothesized mechanism.

-

Enzyme Preparation: Purify the GTPase of interest to homogeneity.

-

Reaction Setup: Prepare parallel reaction mixtures containing the GTPase, reaction buffer, and either GTP or D-GTP.

-

Initiation and Time Points: Initiate the reactions by adding the enzyme. At various time points, quench the reaction (e.g., with acid or by rapid freezing).

-

Product Quantification: Quantify the amount of GDP produced in each reaction at each time point. This can be done using various methods, such as HPLC, mass spectrometry, or a coupled enzyme assay.

-

Rate Determination: Plot the concentration of GDP produced over time for both the GTP and D-GTP reactions. Determine the initial reaction rates (v₀) from the linear portion of the curves.

-

KIE Calculation: Calculate the KIE as the ratio of the initial rate for the unlabeled GTP to that of the D-GTP (KIE = v₀(GTP) / v₀(D-GTP)).

Probing Protein Conformation and Dynamics with Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)

HDX-MS is a powerful technique for studying protein conformation, dynamics, and interactions.[7] The method relies on the exchange of labile amide hydrogens on the protein backbone with deuterium from a D₂O-based buffer. The rate of exchange is dependent on the solvent accessibility and hydrogen bonding of the amide protons, providing a detailed map of the protein's structure and flexibility.[7] By comparing the HDX profile of a protein in the absence and presence of D-GTP, researchers can identify the binding site of the nucleotide and characterize any conformational changes that occur upon binding.[8]

Experimental Workflow: HDX-MS Analysis of Protein-GTP Interaction

Caption: Workflow for HDX-MS analysis of protein-GTP interactions.

Quantitative Analysis with Mass Spectrometry

Deuterium-labeled GTP is an ideal internal standard for quantitative mass spectrometry-based assays.[9] Because it is chemically identical to the analyte of interest, it co-elutes during chromatographic separation and experiences the same ionization efficiency and matrix effects in the mass spectrometer.[10] By adding a known amount of D-GTP to a biological sample, the endogenous GTP concentration can be accurately quantified by comparing the mass spectrometric signal intensities of the labeled and unlabeled species.[11]

Experimental Protocol: Quantification of GTP in Biological Samples using D-GTP as an Internal Standard

-

Sample Preparation: Lyse cells or homogenize tissues to extract metabolites.

-

Internal Standard Spiking: Add a known concentration of D-GTP to the sample lysate.

-

Extraction: Perform a metabolite extraction procedure (e.g., using methanol/chloroform) to separate the aqueous metabolites.

-

LC-MS/MS Analysis: Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Develop a multiple reaction monitoring (MRM) method to specifically detect the transitions for both unlabeled GTP and D-GTP.

-

Quantification: Determine the ratio of the peak areas of the endogenous GTP to the D-GTP internal standard.

-

Concentration Calculation: Calculate the concentration of endogenous GTP in the original sample using a standard curve generated with known concentrations of unlabeled GTP and a fixed concentration of the D-GTP internal standard.

Elucidating G-Protein Signaling Pathways

GTP binding and hydrolysis are central to the function of G-proteins, which act as molecular switches in a vast array of signal transduction pathways.[12] D-GTP, along with non-hydrolyzable GTP analogs, can be used to study the activation and deactivation cycles of G-proteins. For example, by using D-GTP in a G-protein activation assay, researchers can investigate the kinetics of nucleotide binding and the conformational changes that lead to downstream signaling.[13]

Signaling Pathway: G-Protein Activation Cycle

Caption: Simplified G-protein activation and deactivation cycle.

Data Interpretation and Considerations

When working with D-GTP, it is crucial to carefully consider the potential for back-exchange of deuterium with protons from the solvent, especially for labile positions.[14] This can be minimized by working in D₂O-based buffers and by using appropriate quenching conditions in techniques like HDX-MS. In mass spectrometry, it is important to account for the mass shift due to deuterium incorporation and to be aware of potential changes in fragmentation patterns.[14]

Table 1: Physicochemical Properties of GTP and Deuterated GTP (D₄-GTP)

| Property | GTP (Guanosine-5'-triphosphate) | D₄-GTP (Guanosine-5'-triphosphate-d₄) | Rationale for Difference |

| Molecular Formula | C₁₀H₁₆N₅O₁₄P₃ | C₁₀H₁₂D₄N₅O₁₄P₃ | Replacement of 4 H atoms with D atoms. |

| Molecular Weight | ~523.18 g/mol | ~527.20 g/mol | Increased mass due to deuterium. |

| C-H/C-D Bond Energy | Lower | Higher | Due to lower zero-point vibrational energy of C-D bonds.[1] |

| Metabolic Stability | Baseline | Potentially Increased | Slower enzymatic cleavage of C-D bonds (KIE).[2] |

| Solubility in H₂O | High | Slightly altered | Deuteration can subtly affect intermolecular interactions.[4] |

Note: The exact properties of D-GTP can vary depending on the specific positions and number of deuterium atoms.

Conclusion

Deuterium-labeled GTP is a versatile and powerful tool for researchers in the life sciences. From elucidating the intricate mechanisms of enzymatic reactions to quantifying cellular metabolites and dissecting complex signaling pathways, the applications of D-GTP are vast and impactful. By understanding the fundamental principles of isotope effects and leveraging modern analytical techniques, scientists can harness the "unseen hand" of deuterium to gain deeper insights into the fundamental processes of life.

References

- 1. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic degradation of GTP and its "stable" analogues produce apparent isomerization of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Guanosine Triphosphate | C10H16N5O14P3 | CID 135398633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Conformational analysis of g protein-coupled receptor signaling by hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gαs slow conformational transition upon GTP binding and a novel Gαs regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Activation of G proteins by GTP and the mechanism of Gα-catalyzed GTP hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Introduction: The Significance of Deuterated GTP

An In-depth Technical Guide to the Synthesis of Deuterated (d) GTP Ammonium Salt for Advanced Research Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of deuterated Guanosine-5'-triphosphate (d-GTP), isolated as a stable ammonium salt. Moving beyond a simple recitation of steps, this document elucidates the underlying scientific principles, rationale for methodological choices, and practical insights essential for successfully producing this critical research tool. The methodologies described are designed to be self-validating, ensuring scientific rigor and reproducibility.

Guanosine-5'-triphosphate (GTP) is a fundamental molecule in cellular bioenergetics, signaling, and as a precursor for DNA and RNA synthesis.[1] The strategic replacement of hydrogen atoms with their heavier isotope, deuterium (²H or D), creates a powerful probe for sophisticated analytical techniques. Deuterated nucleotides are instrumental in Nuclear Magnetic Resonance (NMR) spectroscopy studies of nucleic acids and their protein complexes.[2][3] By selectively deuterating the ribose and/or base moieties, researchers can simplify complex proton NMR spectra, reduce spectral line-widths, and observe nuclear Overhauser effects (NOEs) over larger distances, thereby enabling the structural and dynamic characterization of large biomolecular systems that would otherwise be intractable.[3][4]

This guide focuses on an enzymatic approach, which is widely regarded for its efficiency, high yields, and stereospecificity in producing complex biomolecules like nucleotides, a feat that remains challenging for purely chemical methods.[3][5]

The Synthetic Strategy: An Enzymatic Cascade

The synthesis of deuterated GTP is most effectively achieved through a multi-enzyme, one-pot reaction. This bio-catalytic cascade mimics the natural nucleotide biosynthesis pathways, starting from a deuterated sugar source and culminating in the desired triphosphate.

Rationale for an Enzymatic Approach

While chemical synthesis of nucleotide analogs is possible, it often involves complex protection/deprotection steps, harsh reaction conditions, and can result in low yields and stereoisomeric mixtures.[5] In contrast, enzymatic synthesis offers several distinct advantages:

-

Stereospecificity: Enzymes operate with absolute stereochemical control, ensuring the production of the biologically active isomer.

-

High Efficiency: The pentose-phosphate and nucleotide biosynthesis pathways are highly optimized, allowing for efficient conversion of precursors.[3]

-

Mild Conditions: Reactions are conducted in aqueous buffers at or near physiological pH and temperature, preserving the integrity of the delicate nucleotide products. GTP is known to be an unstable compound, making these mild conditions crucial.[1]

-

Simplified Workflow: A "one-pot" reaction minimizes intermediate purification steps, streamlining the overall process.

The Reaction Pathway

The synthesis begins with a perdeuterated glucose precursor and leverages enzymes from the pentose-phosphate pathway to generate deuterated ribose, which is subsequently converted into GTP by nucleotide biosynthesis and salvage pathway enzymes.[3]

Caption: Simplified enzymatic pathway for the synthesis of deuterated GTP.

Detailed Experimental Protocol

This protocol outlines a robust method for the synthesis, purification, and characterization of d-GTP ammonium salt.

Part A: Enzymatic Synthesis of d-GTP

The synthesis is performed as a one-pot reaction. The enzymes required are commercially available or can be purified from overexpression systems.[3]

Reagents and Materials:

-

Perdeuterated D-Glucose (e.g., D-glucose-1,2,3,4,5,6,6-d7)

-

Guanosine

-

Adenosine-5'-triphosphate (ATP)

-

Enzyme cocktail (including, but not limited to: Hexokinase, Glucose-6-phosphate dehydrogenase, 6-Phosphogluconate dehydrogenase, Ribose-5-phosphate isomerase, PRPP synthetase, GMP kinase, Nucleoside diphosphate kinase)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

MgCl₂

-

Dithiothreitol (DTT)

Procedure:

-

Reaction Setup: In a sterile reaction vessel, combine the reaction buffer, MgCl₂, DTT, perdeuterated D-glucose, guanosine, and a molar excess of ATP.

-

Enzyme Addition: Add the optimized cocktail of enzymes to the reaction mixture. The specific activity and concentration of each enzyme are critical for reaction efficiency.

-

Incubation: Incubate the reaction at 37°C. The synthesis of GTP can take between 20 to 24 hours to reach optimal yield.[6]

-

Reaction Monitoring: Periodically monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC) to track the consumption of guanosine and the formation of GMP, GDP, and GTP.

-

Termination: Once the reaction has reached completion (i.e., the GTP concentration has plateaued), terminate the reaction by adding an equal volume of cold ethanol or by heat inactivation, followed by centrifugation to precipitate the enzymes and other proteins.

Part B: Purification via Ion-Exchange Chromatography

Purification is essential to isolate the d-GTP from unreacted substrates, byproduct nucleotides (ADP, AMP), and buffer components. Strong Anion Exchange (SAX) chromatography is highly effective for this purpose.[7]

Materials:

-

Supernatant from the terminated synthesis reaction

-

SAX Chromatography Column (e.g., POROS 50 HQ)

-

Buffer A: 5 mM Ammonium Bicarbonate, pH 8.0

-

Buffer B: 1 M Ammonium Bicarbonate, pH 8.0

-

HPLC or FPLC system

Procedure:

-

Sample Preparation: Filter the supernatant from the synthesis reaction through a 0.22 µm filter to remove any remaining particulates.

-

Column Equilibration: Equilibrate the SAX column with Buffer A until a stable baseline is achieved.

-

Sample Loading: Load the prepared sample onto the equilibrated column.

-

Elution: Elute the bound nucleotides using a linear gradient of Buffer B. The highly negatively charged triphosphate (GTP) will elute at a higher salt concentration than the diphosphate (GDP) and monophosphate (GMP) species.

-

Fraction Collection: Collect fractions throughout the elution gradient. Analyze the fractions corresponding to the GTP peak by HPLC or UV-Vis spectroscopy (at 252 nm) to confirm the presence of the product.

-

Pooling and Lyophilization: Pool the pure fractions containing d-GTP. Freeze the pooled sample and lyophilize to dryness. This process removes the volatile ammonium bicarbonate buffer, yielding the final product as a fluffy white solid of d-GTP ammonium salt.[7]

Part C: Characterization and Quality Control

Rigorous characterization is mandatory to validate the identity, purity, and isotopic enrichment of the final product.

Methods:

-

Purity Analysis (HPLC): Analyze the final product using an analytical anion-exchange or reverse-phase HPLC column. Purity should typically exceed 98%.

-

Identity Confirmation (Mass Spectrometry): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight of the deuterated GTP. The observed mass should correspond to the theoretical mass calculated for the specific deuteration pattern, confirming successful isotopic incorporation.[8]

-

Structural Verification (NMR Spectroscopy):

-

¹H NMR: Acquire a proton NMR spectrum to confirm the absence of signals at the deuterated positions.

-

³¹P NMR: Acquire a phosphorus NMR spectrum to confirm the presence and integrity of the triphosphate moiety, which should show three distinct peaks with characteristic coupling.[7]

-

¹³C NMR: A proton-decoupled ¹³C spectrum of deuterated derivatives will show a characteristic triplet signal for deuterium-carbon spin-spin coupling, providing additional evidence of deuterium incorporation.[8]

-

Summary of Quantitative Data

The following table provides target parameters for a successful synthesis. Actual results may vary based on specific enzyme activities and reaction optimization.

| Parameter | Target Value | Reference |

| Reaction Time | 20 - 24 hours | [6] |

| Typical Yield | 61 - 76% | [6] |

| Final Purity (HPLC) | > 98% | Internal Standard |

| Isotopic Enrichment | > 98% D | [8][9] |

Overall Experimental Workflow

The entire process from synthesis to final product can be visualized as a linear progression of distinct stages, each with its own quality control checkpoints.

Caption: High-level workflow for the production of d-GTP ammonium salt.

Stability, Storage, and Handling

Guanosine triphosphate is an inherently unstable molecule, susceptible to hydrolysis.[1] The ammonium salt form provides reasonable stability as a solid.

-

Storage: The lyophilized solid should be stored desiccated at -20°C or below.[1]

-

Solution Stability: For experimental use, prepare solutions immediately before use in a suitable buffer. If a stock solution is required, it should be prepared in an appropriate buffer (e.g., Tris-HCl, pH 7.5), aliquoted into single-use volumes, flash-frozen in liquid nitrogen, and stored at -80°C. Avoid repeated freeze-thaw cycles.[1]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. isotope.com [isotope.com]

- 3. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. otsuka.co.jp [otsuka.co.jp]

- 5. Item - Development of Chemical Probes to Study Protein Guanosine Monophosphorylation - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 6. scienceopen.com [scienceopen.com]

- 7. biorxiv.org [biorxiv.org]

- 8. Stereoselective Nucleoside Deuteration for NMR Studies of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isotope.com [isotope.com]

A Senior Application Scientist's Guide to Deuterated Nucleotides in Research

Abstract

The strategic substitution of hydrogen with its stable, heavy isotope, deuterium, within nucleotide structures has emerged as a powerful and versatile tool across a multitude of scientific disciplines. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and diverse applications of deuterated nucleotides. We will delve into the profound impact of the deuterium kinetic isotope effect on enzymatic reactions and drug metabolism, explore their indispensable role in enhancing resolution and simplifying spectra in Nuclear Magnetic Resonance (NMR) spectroscopy for structural biology, and detail their utility as superior internal standards in quantitative mass spectrometry. This guide will further provide detailed, field-proven experimental protocols and workflows, supported by mechanistic insights and authoritative references, to empower researchers to effectively harness the potential of deuterated nucleotides in their own investigations.

The Foundational Principle: The Deuterium Kinetic Isotope Effect (KIE)

At the heart of the utility of deuterated nucleotides lies the Kinetic Isotope Effect (KIE) , a quantum mechanical phenomenon that dictates a change in the rate of a chemical reaction upon isotopic substitution.[1] The covalent bond between carbon and deuterium (C-D) possesses a lower zero-point energy and thus is stronger than the corresponding carbon-hydrogen (C-H) bond.[2] Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond must be broken instead.[2]

This seemingly subtle difference has profound implications in biological systems, particularly in enzymatic reactions and drug metabolism, where the breaking of C-H bonds is a frequent occurrence.[2][3] Medicinal chemists have long leveraged the deuterium KIE to slow the cytochrome P450 metabolism of drug candidates.[2]

Core Applications in Research and Drug Development

The unique properties of deuterated nucleotides have led to their widespread adoption in several key areas of research:

Elucidating Enzyme Mechanisms with Kinetic Isotope Effects

The KIE is a powerful tool for dissecting the mechanisms of enzymatic reactions.[4] By synthesizing deuterated nucleotide substrates and comparing their reaction rates to their non-deuterated counterparts, researchers can gain invaluable insights into the transition state of a reaction.[4][5]

-

Primary KIEs are observed when the bond to the isotopically labeled atom is broken during the rate-determining step.[4] A significant primary KIE (typically kH/kD > 2) provides strong evidence for C-H bond cleavage in the transition state.[2]

-

Secondary KIEs occur when the isotopically labeled atom is not directly involved in bond breaking but is located near the reaction center.[1] These smaller effects can provide information about changes in hybridization and conformation during the reaction.[1]

The variation of observed isotope effects with reactant concentration can be used to determine kinetic mechanisms, while the pH dependence of isotope effects can reveal which steps of a reaction are pH-dependent.[5]

Enhancing Structural Biology with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structures of nucleic acids and their complexes in solution.[6][7] However, for larger RNA and DNA molecules (>40 nucleotides), spectral complexity and line broadening can severely limit the resolution and interpretability of NMR spectra.[6][8]

Deuteration of nucleotides offers a powerful solution to these challenges:[8]

-

Spectral Simplification: Replacing protons with deuterons, which are NMR-inactive at proton frequencies, effectively removes signals from the proton NMR spectrum, reducing crowding and overlap.[8]

-

Reduced Dipole-Dipole Relaxation: The substitution of hydrogen with deuterium significantly reduces dipole-dipole relaxation, which is a major cause of line broadening in larger molecules.[8] This results in sharper resonance lines and improved spectral resolution.[9]

-

Observation of Longer-Range NOEs: The improved relaxation properties of deuterated molecules allow for the observation of Nuclear Overhauser Effects (NOEs) over larger distances, providing crucial long-range structural constraints.[6]

Researchers can employ either uniform or selective deuteration strategies.[6] In selective deuteration, only specific positions on the ribose or deoxyribose sugar are deuterated, allowing for the targeted simplification of specific spectral regions.[8][10] The use of perdeuterated ribonucleoside triphosphates (rNTPs) in combination with protonated rNTPs allows for the creation of RNA molecules where specific nucleotide types are protonated, enabling spectral editing without the significant signal broadening associated with 13C incorporation.[6]

Improving Pharmacokinetic Profiles in Drug Development

The strategic incorporation of deuterium into drug candidates, a practice sometimes referred to as "deuterium switching," is a valuable strategy for improving their pharmacokinetic (PK) properties.[3][11] By replacing hydrogen atoms at metabolically labile positions with deuterium, the rate of metabolic clearance can be slowed, leading to several therapeutic benefits:[3][12]

-

Increased Metabolic Stability: Deuteration can enhance a drug's resistance to metabolic breakdown, particularly by cytochrome P450 enzymes.[3][13]

-

Extended Half-Life: A slower rate of metabolism translates to a longer drug half-life in the body.[3]

-

Increased Drug Exposure (AUC): The total exposure of the body to the drug over time can be significantly increased.[3]

-

Reduced Dosing Frequency: A longer half-life can allow for less frequent dosing, improving patient compliance.[13]

-

Minimized Formation of Toxic Metabolites: In some cases, deuteration can reduce the formation of undesirable or toxic metabolites.[11]

The FDA has approved the first deuterium-labeled drug, and numerous other deuterated clinical candidates are in development, highlighting the growing importance of this strategy in the pharmaceutical industry.[14]

Superior Internal Standards for Quantitative Mass Spectrometry

Quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) is a fundamental technique in drug development and bioanalysis.[15] However, its accuracy can be compromised by matrix effects, inconsistent sample preparation, and instrumental drift.[15] To overcome these challenges, an internal standard (IS) is added to all samples at a known concentration.[15]

Deuterated compounds, including nucleotides, are considered the "gold standard" for internal standards in mass spectrometry for several reasons:[16][17]

-

Identical Physicochemical Properties: Deuterated standards are chemically identical to their non-deuterated counterparts, ensuring they behave identically during sample extraction, chromatography, and ionization.[17]

-

Co-elution with the Analyte: The deuterated IS co-elutes with the target analyte during liquid chromatography, ensuring that it experiences the same matrix effects and ionization suppression or enhancement.[16]

-

Distinct Mass-to-Charge Ratio (m/z): The mass difference between the deuterated standard and the analyte allows for their simultaneous detection and quantification by the mass spectrometer.[17]

The use of deuterated internal standards in isotope dilution mass spectrometry ensures that any loss of analyte during sample processing or fluctuations in instrument response will affect the standard to the same degree, leading to highly accurate and precise quantification.[15]

Experimental Protocols and Methodologies

Enzymatic Synthesis of Specifically Deuterated Ribonucleotides

This protocol outlines a general method for the enzymatic synthesis of ribonucleotides specifically deuterated at each ribose carbon atom, inspired by the work of Tolbert and Williamson.[18]

Objective: To synthesize a complete set of ribonucleoside 5'-triphosphates (ATP, CTP, GTP, and UTP) with specific deuterium labeling at the 1', 2', 3', 4', or 5' position of the ribose moiety.

Core Principle: This method utilizes a series of enzymatic reactions to convert a specifically deuterated D-ribose precursor into the corresponding ribonucleoside triphosphates.

Workflow Diagram:

Caption: Enzymatic synthesis of specifically deuterated NTPs.

Step-by-Step Methodology:

-

Preparation of Deuterated Ribose: Synthesize or procure the desired specifically deuterated D-ribose (e.g., [1'-2H]-D-ribose, [4'-2H]-D-ribose, etc.).[19]

-

Phosphorylation of Ribose: In a buffered reaction mixture, combine the deuterated D-ribose, ATP, and ribokinase. This enzyme will catalyze the transfer of a phosphate group from ATP to the 5' position of the ribose, forming deuterated ribose-5-phosphate.

-

Synthesis of PRPP: Add PRPP synthetase to the reaction mixture. This enzyme will convert the deuterated ribose-5-phosphate into deuterated 5-phosphoribosyl-1-pyrophosphate (PRPP).

-

Formation of Nucleoside Monophosphates (NMPs):

-

For the synthesis of AMP, GMP, and UMP, add the respective purine or pyrimidine base (adenine, guanine, or uracil) along with the appropriate phosphoribosyltransferase enzyme to the PRPP-containing reaction mixture.

-

This will result in the formation of the corresponding deuterated nucleoside monophosphate (e.g., [1'-2H]AMP).

-

-

Phosphorylation to Triphosphates: The reaction mixture contains nucleoside monophosphate and diphosphate kinases that will sequentially phosphorylate the NMPs to their diphosphate (NDP) and finally their triphosphate (NTP) forms, using ATP as the phosphate donor.

-

Synthesis of CTP (Separate Reaction): The synthesis of CTP requires a separate enzymatic step. Purified deuterated UTP is incubated with CTP synthetase, glutamine (as a nitrogen source), and ATP (as a cofactor) to catalyze its conversion to CTP.[18]

-

Purification: Purify the resulting deuterated NTPs using chromatographic techniques such as anion-exchange or reversed-phase high-performance liquid chromatography (HPLC).

In Vitro Transcription for the Production of Deuterated RNA

Objective: To synthesize a deuterated RNA molecule for structural studies by NMR.

Core Principle: This protocol utilizes the enzymatic in vitro transcription of a DNA template using T7 RNA polymerase and a mixture of protonated and deuterated ribonucleoside triphosphates (rNTPs).[6][7]

Workflow Diagram:

Caption: In vitro transcription of deuterated RNA.

Step-by-Step Methodology:

-

DNA Template Preparation: Prepare a linearized plasmid or a double-stranded DNA fragment containing a T7 promoter upstream of the desired RNA sequence.

-

Transcription Reaction Setup: In a reaction tube, combine the DNA template, T7 RNA polymerase, a transcription buffer (containing MgCl2 and other necessary salts), and the desired mixture of protonated and deuterated rNTPs. The specific combination of labeled and unlabeled NTPs will depend on the desired labeling pattern for the final RNA molecule.

-

Incubation: Incubate the reaction mixture at 37°C for several hours to allow for transcription to occur.

-

DNase Treatment: After the incubation period, add DNase I to the reaction to digest the DNA template.

-

RNA Purification: Purify the synthesized deuterated RNA using methods such as phenol-chloroform extraction followed by ethanol precipitation, or by using commercially available RNA purification kits.

-

Quality Control: Assess the purity and integrity of the deuterated RNA by gel electrophoresis.

Quantitative Data Summary

The following table summarizes key quantitative data related to the applications of deuterated nucleotides:

| Application | Parameter | Typical Value(s) | Significance |

| Kinetic Isotope Effect (KIE) | Primary KIE (kH/kD) | > 2 | Indicates C-H bond cleavage in the rate-determining step.[2] |

| Secondary KIE (kH/kD) | 0.7 - 1.4 | Provides information on changes in hybridization and conformation.[1] | |

| NMR Spectroscopy | Reduction in Linewidth | Varies; can be significant | Sharper peaks and improved spectral resolution.[8] |

| Increase in Relaxation Times (T1, T2) | Can be approximately doubled | Allows for the observation of longer-range NOEs.[9] | |

| Drug Metabolism | Decrease in in vitro Intrinsic Clearance (CLint) | Can be significant (e.g., 50-70% reduction) | Slower metabolic rate.[20] |

| Increase in in vivo Half-Life (t½) | Variable; can be substantial | Longer duration of action. | |

| Increase in in vivo AUC | Variable; can be significant (e.g., >100% increase) | Greater overall drug exposure.[20] | |

| Mass Spectrometry | Isotopic Purity of Deuterated Standards | ≥98% | Ensures accurate quantification.[17] |

| Chemical Purity of Deuterated Standards | >99% | Minimizes interference from impurities.[17] |

Conclusion and Future Outlook

Deuterated nucleotides have firmly established themselves as indispensable tools in modern scientific research and drug development. Their ability to modulate reaction rates through the kinetic isotope effect provides a powerful means to probe enzymatic mechanisms and rationally design drug candidates with improved pharmacokinetic profiles. In the realm of structural biology, the spectral simplification and enhanced resolution afforded by deuteration are pushing the boundaries of NMR spectroscopy to larger and more complex nucleic acid systems. Furthermore, their role as the gold standard for internal standards in mass spectrometry ensures the accuracy and reliability of quantitative bioanalysis.

As synthetic methodologies for producing specifically and uniformly deuterated nucleotides become more accessible and cost-effective, their applications are expected to expand further. Future directions may include their use in more complex metabolic labeling studies to trace the fate of nucleotides in living systems with greater precision, and the development of novel deuterated nucleotide-based therapeutics with enhanced stability and efficacy. The continued exploration and application of these remarkable isotopic analogs will undoubtedly continue to drive innovation and discovery across the chemical and biological sciences.

References

- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 2. Portico [access.portico.org]

- 3. benchchem.com [benchchem.com]

- 4. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. otsuka.co.jp [otsuka.co.jp]

- 7. isotope.com [isotope.com]

- 8. tandfonline.com [tandfonline.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis of specifically deuterated nucleotides for NMR studies on RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. isowater.com [isowater.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. texilajournal.com [texilajournal.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Deuterated nucleotides as chemical probes of RNA structure: a detailed protocol for the enzymatic synthesis of a complete set of nucleotides specifically deuterated at ribose carbons – ScienceOpen [scienceopen.com]

- 19. A general synthesis of specifically deuterated nucleotides for studies of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Guanosine 5'-triphosphate, ammonium salt-d27: Sourcing, Characterization, and Application in Advanced Research

This guide provides an in-depth technical overview of Guanosine 5'-triphosphate, ammonium salt-d27 (GTP-d27), a critical tool for researchers, scientists, and drug development professionals. We will delve into its commercial availability, rigorous quality control methodologies, and its application in sophisticated analytical techniques, providing both the theoretical underpinnings and practical, field-proven protocols.

Introduction: The Significance of Deuterated GTP

Guanosine 5'-triphosphate (GTP) is a purine nucleotide that plays a central role in a multitude of cellular processes. It serves as a building block for RNA synthesis during transcription and is a vital energy source, similar to ATP, for processes like protein synthesis and gluconeogenesis.[1] Critically, GTP is an essential signaling molecule, particularly in pathways mediated by G-protein coupled receptors (GPCRs), where it acts as a molecular switch, cycling between its active GTP-bound and inactive GDP-bound states to regulate a vast array of cellular responses.[2][3]

Isotopic labeling of GTP with deuterium (d27) creates a stable, non-radioactive variant that is chemically identical to its endogenous counterpart but distinguishable by its increased mass. This property makes GTP-d27 an invaluable tool in modern analytical chemistry, particularly in mass spectrometry-based applications, where it can be used as a tracer to follow metabolic pathways or as a precise internal standard for accurate quantification.

Part 1: Commercial Sourcing of Guanosine 5'-triphosphate, ammonium salt-d27

The accessibility of high-purity, well-characterized GTP-d27 is paramount for reliable experimental outcomes. Several reputable suppliers specialize in the synthesis and provision of isotopically labeled compounds for research purposes.

| Commercial Supplier | Website/Product Page | Notes |

| MedChemExpress | --INVALID-LINK-- | Offers GTP-d27 for research use, highlighting its application as a tracer and internal standard. |

| Smolecule | --INVALID-LINK-- | Provides GTP-d27 with information on its use in biochemical and biophysical studies. |

| Cambridge Isotope Laboratories, Inc. | --INVALID-LINK-- | A well-established supplier of stable isotope-labeled compounds, including deuterated nucleotides. |

Note: Availability and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Part 2: Scientific Integrity & Logic: Synthesis, Quality Control, and Applications

The utility of GTP-d27 is fundamentally dependent on its chemical and isotopic purity. As a Senior Application Scientist, it is crucial to understand the principles behind its synthesis and the rigorous quality control measures required to validate each batch.

Synthesis of Deuterated Nucleotides: A Representative Enzymatic Approach

While specific, proprietary synthesis protocols for GTP-d27 are not publicly disclosed by commercial suppliers, a general and robust method for producing isotopically labeled nucleotides is through enzymatic synthesis. This approach offers high stereoselectivity and avoids the harsh conditions often associated with chemical synthesis.

A representative multi-enzyme cascade reaction can be employed to synthesize GTP from simpler, isotopically labeled precursors.[4][5] The process would typically start with a deuterated carbon source, like D-glucose-d7, and a nitrogen source in a minimal medium for bacterial growth. The bacteria then incorporate these stable isotopes into their cellular machinery, including the building blocks for nucleotides.

Conceptual Enzymatic Synthesis Workflow:

References

- 1. Nonradioactive GTP binding assay to monitor activation of g protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assay of G Protein-Coupled Receptor Activation of G Proteins in Native Cell Membranes Using [35S]GTPγS Binding | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Pathway Engineered Enzymatic de novo Purine Nucleotide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Modular Enzymatic Cascade Synthesis of Nucleotides Using a (d)ATP Regeneration System [frontiersin.org]

Methodological & Application

Application Note: Quantitative Bioanalysis of Guanosine Triphosphate (GTP) in Biological Matrices using GTP-d27 as an Internal Standard by LC-MS/MS

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of endogenous guanosine triphosphate (GTP) in biological matrices. To correct for matrix effects and variability in sample processing, a stable isotope-labeled (SIL) internal standard, Guanosine-5'-triphosphate-d27 (GTP-d27), is employed. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, detailed experimental protocols, method validation parameters, and data analysis workflows. The protocols are designed to ensure high scientific integrity, trustworthiness, and reproducibility in line with global bioanalytical method validation guidelines.

Introduction: The Imperative for an Ideal Internal Standard

Guanosine triphosphate (GTP) is a pivotal purine nucleotide involved in a myriad of fundamental cellular processes, including RNA synthesis, signal transduction via G-proteins, and energy transfer in protein synthesis.[1] Accurate measurement of intracellular GTP levels is critical for understanding cellular metabolism, disease pathology, and the mechanism of action of various therapeutic agents.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantifying small molecules in complex biological samples due to its high sensitivity and selectivity.[2] However, the accuracy and precision of LC-MS/MS data can be compromised by several factors, including analyte loss during sample preparation, variability in injection volume, and matrix effects—the suppression or enhancement of analyte ionization by co-eluting endogenous components.[3][4]

The use of an internal standard (IS) is essential to mitigate these variabilities. An ideal internal standard should have physicochemical properties nearly identical to the analyte of interest.[5] Stable isotope-labeled (SIL) internal standards, where one or more atoms are replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N), are widely considered the "gold standard" for quantitative mass spectrometry.[6] They co-elute with the unlabeled analyte and experience similar ionization effects, thereby providing the most accurate correction for experimental inconsistencies.[6]

This guide focuses on the use of GTP-d27, a highly deuterated isotopologue of GTP, as the internal standard for the precise and accurate quantification of endogenous GTP.

Physicochemical Properties and Rationale for GTP-d27

GTP-d27 is a synthetic analog of GTP where 27 hydrogen atoms have been replaced by deuterium. This high degree of deuteration provides a significant mass shift from the endogenous analyte, minimizing the risk of isotopic crosstalk. The chemical structure and properties of GTP-d27 are virtually identical to that of GTP, ensuring that it behaves similarly during extraction, chromatographic separation, and ionization.[7]

Table 1: Physicochemical Properties of GTP and GTP-d27

| Property | Guanosine Triphosphate (GTP) | Guanosine-5'-triphosphate-d27 (GTP-d27) | Reference |

| Molecular Formula | C₁₀H₁₆N₅O₁₄P₃ | C₁₀D₂₇N₉O₁₄P₃ (isotopic form) | [8][9] |

| Average Molecular Weight | 523.18 g/mol | ~619.48 g/mol (isotopic form) | [8][9] |

| Ionization Mode | Negative Electrospray (ESI-) | Negative Electrospray (ESI-) | [10] |

| Key Structural Features | Purine nucleoside triphosphate | Identical to GTP with deuterium substitution | [11] |

The use of a deuterated standard is particularly advantageous. However, it is crucial to be aware of potential "isotope effects," where a large number of deuterium atoms can sometimes cause a slight shift in retention time compared to the unlabeled analyte.[12] This potential shift must be evaluated during method development to ensure co-elution and accurate correction for matrix effects.[4][12]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the quantification of GTP using GTP-d27 as an internal standard.

Materials and Reagents

-

Guanosine Triphosphate (GTP) standard (≥98.5% purity)

-

Guanosine-5'-triphosphate-d27 (GTP-d27)

-

LC-MS Grade Water

-

LC-MS Grade Acetonitrile (ACN)

-

Ammonium Acetate

-

Formic Acid

-

Trichloroacetic acid (TCA) or cold Methanol for extraction

-

Biological matrix (e.g., cultured cells, plasma)

Preparation of Stock and Working Solutions

Causality: Preparing accurate and stable stock solutions is the foundation of a reliable quantitative assay. Nucleotides like GTP are susceptible to degradation, especially through hydrolysis of the triphosphate chain.[13][14] Therefore, solutions should be prepared fresh or stored in aliquots at ≤ -20°C to minimize freeze-thaw cycles and degradation.[13]

Protocol:

-

GTP Stock Solution (1 mg/mL): Accurately weigh and dissolve GTP in LC-MS grade water to a final concentration of 1 mg/mL.

-

GTP-d27 Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of GTP-d27 in LC-MS grade water.

-

Working Standard Solutions: Serially dilute the GTP stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

-

IS Working Solution: Dilute the GTP-d27 stock solution with 50:50 acetonitrile/water to a final concentration appropriate for spiking into all samples (e.g., 100 ng/mL). The optimal concentration should be determined during method development but is often in the mid-range of the calibration curve.[15]

Sample Preparation: Protein Precipitation

Causality: The goal of sample preparation is to remove interfering substances, primarily proteins, which can precipitate in the LC system and cause matrix effects. Protein precipitation is a rapid and effective method for this purpose.[16] Adding the internal standard at the earliest stage of sample preparation ensures it accounts for any analyte loss during the extraction process.[2]

Protocol for Cultured Cells:

-

Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 500 µL of ice-cold extraction solvent (e.g., 80% methanol or 10% TCA) to the cell plate.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Add the GTP-d27 IS working solution to each sample.

-

Vortex vigorously for 1 minute.

-

Incubate on ice for 20 minutes to allow for complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Method Development and Parameters

Causality: Chromatographic separation is crucial to resolve GTP from other endogenous compounds and potential isomers. Reversed-phase chromatography with an ion-pairing agent or HILIC chromatography are common approaches for polar analytes like nucleotides. The mass spectrometer parameters, particularly the MRM transitions, are optimized to ensure maximum sensitivity and specificity for both the analyte and the internal standard.[10]

Workflow Diagram:

Caption: LC-MS/MS Quantification Workflow

Table 2: Suggested LC-MS/MS Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |

| Column | Reversed-Phase C18 (e.g., Waters Acquity UPLC BEH C18, 1.7 µm) | Good retention for polar compounds when used with appropriate mobile phases. |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | Provides good buffering and promotes ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution from the reversed-phase column. |

| Gradient | Optimized for separation of GTP from matrix components. (e.g., 0-2 min, 2% B; 2-10 min, 2-50% B; 10-12 min, 50-98% B; 12-15 min, 98% B; 15-16 min, 98-2% B; 16-20 min, 2% B) | A gradient is necessary to elute the polar GTP and then wash the column. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for UPLC systems. |

| Column Temperature | 40°C | Improves peak shape and reproducibility. |

| Injection Volume | 2 - 10 µL | Dependent on sample concentration and instrument sensitivity. |

| MS System | Triple Quadrupole Mass Spectrometer | Essential for MRM-based quantification. |

| Ionization Mode | Electrospray Ionization (ESI), Negative | GTP readily forms negative ions.[10] |

| MRM Transitions | See Table 3 | For specific detection of precursor and product ions. |

| Collision Gas | Argon | Commonly used for collision-induced dissociation. |

| Data System | Instrument-specific software (e.g., MassLynx, Analyst) | For data acquisition and processing. |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Ionization Mode | Reference |

| GTP (Analyte) | 522.3 | 424.0 | 100 | Optimized (e.g., 25-35) | Negative | [10] |

| GTP-d27 (IS) | 549.3 (inferred) | 451.0 (inferred) | 100 | Optimized (e.g., 25-35) | Negative |

Note: The m/z values for GTP-d27 are inferred based on the mass of GTP and the addition of 27 deuterium atoms. The optimal collision energy should be determined empirically by infusing a standard solution of each compound into the mass spectrometer.

Method Validation

A bioanalytical method must be validated to ensure it is fit for its intended purpose.[17] The validation should adhere to guidelines from regulatory bodies like the FDA and EMA.[17][18]

Validation Workflow:

Caption: Bioanalytical Method Validation Workflow

Table 4: Acceptance Criteria for Method Validation (based on FDA/EMA Guidelines)

| Parameter | Acceptance Criteria |

| Linearity (Calibration Curve) | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).[6] |

| Accuracy | Mean concentration of QC samples should be within ±15% of the nominal value (±20% at LLOQ).[6] |

| Precision (CV%) | Coefficient of variation (%CV) for QC samples should not exceed 15% (20% at LLOQ).[6] |

| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix samples from at least 6 different sources.[6] |

| Matrix Effect | The matrix factor (response in post-extraction spiked sample / response in pure solution) should be consistent across different lots of matrix, with a %CV ≤ 15%.[6] |

| Recovery | Should be consistent and reproducible, although no specific value is mandated. |

| Stability | Analyte concentration in stability samples should be within ±15% of the nominal concentration. |

Data Analysis and Interpretation

-

Peak Integration: Integrate the chromatographic peaks for both GTP and GTP-d27 in all samples, calibration standards, and quality controls (QCs).

-

Calculate Response Ratio: For each injection, calculate the peak area ratio of the analyte (GTP) to the internal standard (GTP-d27).

-

Construct Calibration Curve: Plot the peak area ratio versus the nominal concentration of the GTP calibration standards. Perform a linear regression (typically with 1/x or 1/x² weighting) to generate the calibration curve.[6]

-

Quantify Unknowns: Determine the concentration of GTP in unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Conclusion

The use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable quantification of endogenous analytes in complex biological matrices. This application note provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for GTP analysis using GTP-d27. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the outlined validation procedures, offer a trustworthy and scientifically sound approach for researchers in diverse fields of drug discovery and biomedical research. Adherence to these principles will ensure the generation of high-quality, reproducible data that can withstand scientific and regulatory scrutiny.

References

- 1. Optimization of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Guanosine-5'-Triphosphate | TriLink Customer Portal [shop.trilinkbiotech.com]

- 6. adooq.com [adooq.com]

- 7. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Generation of 13C-Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Enzymatic degradation of GTP and its "stable" analogues produce apparent isomerization of opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 16. selleckchem.com [selleckchem.com]

- 17. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Guanosine-5'-triphosphate disodium salt 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Quantitative Analysis of GTP Pools with Deuterium Labeling: A Guide to Measuring De Novo Synthesis and Turnover

Abstract

Guanosine triphosphate (GTP) is a critical purine nucleotide that fuels a vast array of cellular processes, including signal transduction, protein synthesis, and microtubule dynamics. Consequently, the ability to accurately quantify the size and turnover rate of intracellular GTP pools is paramount for understanding cellular metabolism and for the development of therapeutics targeting these pathways. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of deuterium oxide (D₂O), or heavy water, as a metabolic tracer for the quantitative analysis of GTP pools via liquid chromatography-tandem mass spectrometry (LC-MS/MS). We will delve into the principles of deuterium incorporation into the guanine ring through the de novo purine synthesis pathway, provide comprehensive, step-by-step protocols for cell culture, metabolite extraction, and LC-MS/MS analysis, and offer a detailed workflow for data analysis to determine both the fractional and absolute synthesis rates of GTP.

Introduction: The Significance of GTP Dynamics and Deuterium Labeling

Guanosine triphosphate (GTP) and its counterpart, adenosine triphosphate (ATP), are the primary energy currencies of the cell. Beyond its role in bioenergetics, GTP is an essential substrate for the synthesis of DNA and RNA and acts as a critical signaling molecule through the action of GTP-binding proteins (G-proteins). The intracellular concentration of GTP is tightly regulated by the interplay of its synthesis, utilization, and degradation. Dysregulation of GTP metabolism is implicated in numerous diseases, including cancer and developmental disorders, making the enzymes of the purine synthesis pathway attractive targets for therapeutic intervention.[1]

Traditional methods for quantifying nucleotide pools often provide a static snapshot of metabolite concentrations. However, to gain a deeper understanding of cellular physiology and the effects of pharmacological interventions, it is crucial to measure the dynamics of these pools – that is, their rates of synthesis and turnover. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful tool for such dynamic metabolic studies, often referred to as metabolic flux analysis.[2]

Deuterium oxide (D₂O) offers a simple, cost-effective, and versatile approach for metabolic labeling.[2][3] When cells are cultured in a medium containing D₂O, deuterium is incorporated into various biomolecules, including amino acids, lipids, and nucleotides, through biosynthetic pathways.[2][3] By measuring the rate of deuterium incorporation into GTP over time, we can precisely calculate its synthesis rate. This application note will provide a comprehensive framework for conducting such an analysis.

Principles of the Method: Tracing Deuterium into GTP

The quantification of GTP synthesis using D₂O labeling relies on three key principles:

-

Metabolic Labeling: Cells are cultured in a medium where a fraction of the water (H₂O) is replaced with D₂O. This creates a deuterium-enriched intracellular environment.

-

Deuterium Incorporation via De Novo Purine Synthesis: The primary route for deuterium incorporation into the guanine base of GTP is the de novo purine synthesis pathway. This multi-step enzymatic process utilizes simple precursors, such as amino acids and one-carbon units, to build the purine ring structure.[1][4][5][6] Deuterium from D₂O is incorporated into these precursors (e.g., glycine, formate) and directly into the purine ring at specific enzymatic steps. The salvage pathway, which recycles pre-existing purine bases, will not incorporate deuterium into the purine ring itself.

-

Quantification by Mass Spectrometry: Liquid chromatography is used to separate GTP from other cellular metabolites. The eluting GTP is then ionized and analyzed by a tandem mass spectrometer. By monitoring the mass-to-charge ratio (m/z) of GTP and its heavier, deuterium-containing isotopologues, we can determine the extent of deuterium incorporation.

The following diagram illustrates the workflow for quantifying GTP pools using deuterium labeling.

Caption: Experimental workflow for GTP quantification.

The diagram below details the de novo purine synthesis pathway, highlighting the key steps where deuterium from D₂O is incorporated into the precursor of GTP, inosine monophosphate (IMP), which is subsequently converted to GMP and then GTP.

Caption: Deuterium incorporation in de novo purine synthesis.

Materials and Reagents

Equipment

-

Cell culture incubator (37°C, 5% CO₂)

-

Biosafety cabinet

-

Centrifuge (refrigerated)

-

Liquid chromatography system (e.g., Agilent 1290 Infinity II)[7]

-

Tandem mass spectrometer (e.g., Agilent 6490 Triple Quadrupole)[7]

-

Nitrogen evaporator

-

Vortex mixer

-

Sonicator

Reagents and Consumables

-